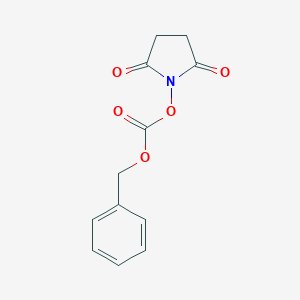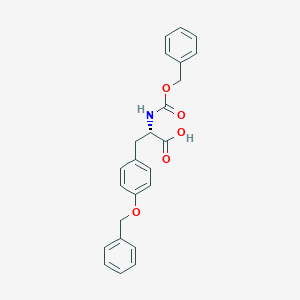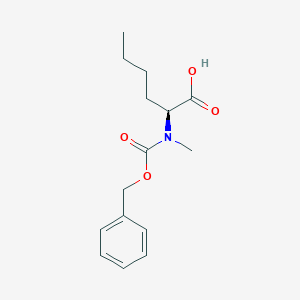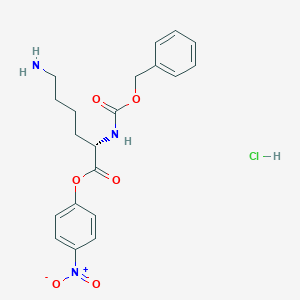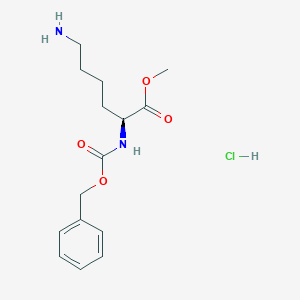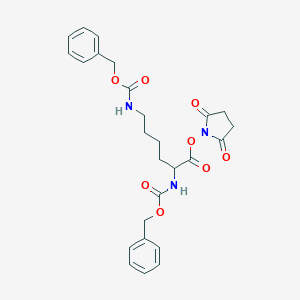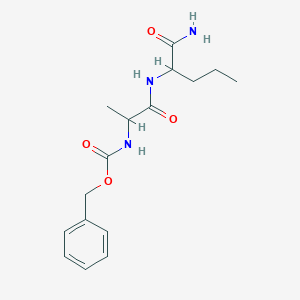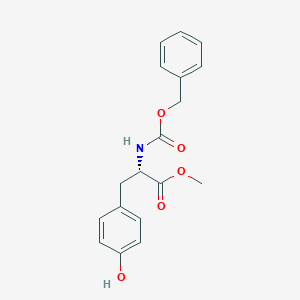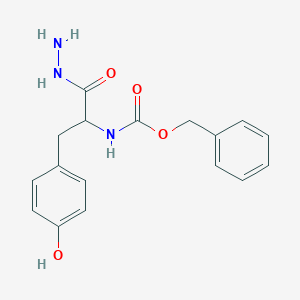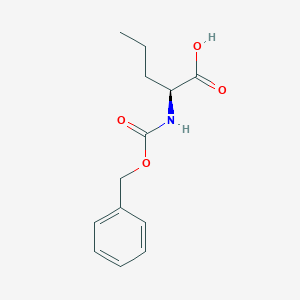
(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid
Descripción general
Descripción
“(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid” is a chemical compound with the molecular formula C13H17NO4 . It is also known by other names such as “5-(Carbobenzoxyamino)pentanoic Acid”, “N-Cbz-5-aminovaleric Acid”, and "N-Cbz-5-aminopentanoic Acid" .
Molecular Structure Analysis
The molecule contains a total of 40 bonds, including 22 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also includes 1 six-membered ring, 1 carboxylic acid (aliphatic), 2 (thio-) carbamate(s) (aliphatic), and 2 hydroxyl group(s) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.28 g/mol . It is a solid at room temperature and should be stored in a dark place . The compound’s InChI code is provided , which can be used to generate its 3D structure for further analysis.Aplicaciones Científicas De Investigación
Neuroprotection and Cognitive Enhancement
Z-L-norvaline: has been studied for its neuroprotective effects, particularly in the context of Alzheimer’s disease. It inhibits arginase, leading to increased levels of L-arginine which is beneficial for nitric oxide (NO) production. Enhanced NO levels can improve blood flow and neurotransmission, which are critical for cognitive functions . In murine models, Z-L-norvaline treatment reversed cognitive decline and synaptic loss, suggesting its potential as a therapeutic agent against neurodegenerative diseases .
Antimicrobial Activity
Research indicates that Z-L-norvaline exhibits antimicrobial properties. It has been tested against a range of microorganisms, including Staphylococcus aureus , Escherichia coli , and the fungal pathogen Candida albicans . The compound’s minimum inhibitory concentration (MIC) values suggest it could be a valuable addition to the arsenal of antimicrobial agents .
Synthesis of α,β-Unsaturated Carbonyl Compounds
“(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid” is a key building block in organic chemistry, particularly in the synthesis of α,β-unsaturated carbonyl compounds. These compounds are crucial for various chemical reactions and are used to create pharmaceuticals, agrochemicals, and polymers .
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17)(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJDRLWFFAWSFP-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426353 | |
| Record name | Cbz-L-Norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid | |
CAS RN |
21691-44-1 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-norvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21691-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cbz-L-Norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





